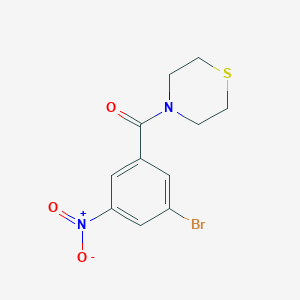

(3-Bromo-5-nitrophenyl)(thiomorpholino)methanone

Description

(3-Bromo-5-nitrophenyl)(thiomorpholino)methanone, with the CAS Number 2432848-90-1 and IUPAC name 4-(3-bromo-5-nitrobenzoyl)thiomorpholine, is an aryl ketone. fluorochem.co.uk This class of compounds is characterized by a carbonyl group bonded to an aromatic ring. The specific structure of this molecule incorporates a disubstituted phenyl ring and a thiomorpholine (B91149) ring attached to the carbonyl carbon.

| Property | Value |

| IUPAC Name | 4-(3-bromo-5-nitrobenzoyl)thiomorpholine |

| CAS Number | 2432848-90-1 |

| Molecular Formula | C11H11BrN2O3S |

| Chemical Class | Aryl Ketone |

Aryl ketones are fundamental building blocks and intermediates in the synthesis of a vast array of organic compounds. nih.gov Their carbonyl group can undergo a variety of chemical transformations, making them versatile precursors for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. vensel.orgresearchgate.net Aryl ketones are ubiquitous structural motifs found in both natural products and synthetic drugs. nih.gov The development of novel synthetic methodologies starting from aryl ketones is an active area of research, with applications in the synthesis of active pharmaceutical ingredients (APIs). vensel.org For instance, aryl ketones can be used to construct various heterocyclic systems, which are prevalent in many biologically active molecules. nih.gov

The properties and reactivity of an aryl ketone are significantly influenced by the substituents on the aromatic ring. In this compound, the phenyl ring is substituted with both a bromo and a nitro group. Both of these are electron-withdrawing groups, which can impact the electron density of the aromatic ring and the reactivity of the carbonyl group. libretexts.orgfiveable.me The presence of a nitro group, in particular, is known to be a strong electron-withdrawing substituent through both resonance and inductive effects, which can decrease the aromatic character of the ring. researchgate.net Such substitutions are crucial in modulating the electronic properties of a molecule, which in turn can affect its biological activity. libretexts.org

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry. jchemrev.comresearchgate.net The thiomorpholine moiety in the target compound is a sulfur-containing heterocycle that has garnered significant attention for its diverse biological activities. jchemrev.comresearchgate.netjchemrev.com Thiomorpholine and its derivatives have been investigated for a wide range of pharmacological applications, including as antibacterial, antifungal, anticancer, and anti-inflammatory agents. jchemrev.comresearchgate.netjchemrev.com The sulfur atom in the thiomorpholine ring can increase the lipophilicity of a molecule and can be a site for metabolic oxidation, which are important considerations in drug design. mdpi.com

The synthesis and investigation of complex methanone (B1245722) derivatives, such as this compound, represent a promising avenue for the discovery of new chemical entities with novel properties. Research in this area often focuses on several key trajectories:

Development of Novel Synthetic Methodologies: The creation of efficient and versatile synthetic routes to access structurally diverse methanone derivatives is a constant goal. This includes the exploration of new catalysts and reaction conditions to facilitate their synthesis. researchgate.netresearchgate.net

Exploration of Biological Activity: Given the established pharmacological importance of both substituted aryl ketones and heterocyclic scaffolds, a primary research trajectory involves the synthesis of new derivatives for biological screening. For example, benzofuran-2-yl(phenyl)methanone derivatives have been evaluated as probes for β-amyloid plaques in the context of Alzheimer's disease.

Materials Science Applications: The unique electronic and structural features of complex methanones can also be exploited in materials science. For instance, novel fluorinated poly(aryl ether ketone)s have been synthesized and investigated for their thermal stability and optical properties. bit.edu.cnresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(3-bromo-5-nitrophenyl)-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O3S/c12-9-5-8(6-10(7-9)14(16)17)11(15)13-1-3-18-4-2-13/h5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOCBBNNIWMVFGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)C2=CC(=CC(=C2)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 5 Nitrophenyl Thiomorpholino Methanone

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For (3-Bromo-5-nitrophenyl)(thiomorpholino)methanone, the most prominent disconnection is at the amide bond (a type of methanone), which is the linkage between the carbonyl carbon and the nitrogen atom of the thiomorpholine (B91149) ring.

This primary C-N bond disconnection leads to two key synthons: an electrophilic 3-bromo-5-nitrobenzoyl unit and a nucleophilic thiomorpholine unit. These synthons correspond to readily accessible starting materials:

Disconnection 1 (C-N Bond): This is the most common and direct approach. The target molecule is disconnected at the amide bond, leading to thiomorpholine and a 3-bromo-5-nitrobenzoic acid derivative, such as the corresponding acyl chloride or the carboxylic acid itself, which would require an activating agent.

A secondary, less conventional disconnection strategy could involve the formation of the aryl-carbonyl (C-C) bond.

Disconnection 2 (Aryl-C Bond): This approach disconnects the 3-bromo-5-nitrophenyl ring from the carbonyl group. This suggests a carbonylation reaction, potentially using a halo-aromatic precursor like 1,3-dibromo-5-nitrobenzene (B1662017) and a carbon monoxide source, coupled with thiomorpholine. This route is generally more complex than the C-N disconnection.

The most synthetically viable and widely practiced approach remains the formation of the C-N amide bond, which is the focus of the subsequent sections.

Classical and Modern Synthetic Approaches

Building upon the retrosynthetic analysis, several forward synthetic methods can be employed to construct this compound.

The most direct and classical method for synthesizing the target compound is the acylation of thiomorpholine with an activated derivative of 3-bromo-5-nitrobenzoic acid.

Route A: Using Acyl Halides This method involves the reaction of thiomorpholine with 3-bromo-5-nitrobenzoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reactants: Thiomorpholine, 3-bromo-5-nitrobenzoyl chloride

Base: Tertiary amines like triethylamine (B128534) or pyridine, or an inorganic base like potassium carbonate.

Solvent: Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile.

Conditions: The reaction is often run at reduced temperatures (e.g., 0 °C) to control the exothermic reaction, followed by stirring at room temperature.

Route B: Using Carboxylic Acids and Coupling Agents Modern amide synthesis often favors the direct coupling of a carboxylic acid with an amine, avoiding the need to prepare the often moisture-sensitive acyl chloride. This requires the use of a coupling agent to activate the carboxylic acid.

Reactants: Thiomorpholine, 3-bromo-5-nitrobenzoic acid

Coupling Agents: A wide variety of reagents can be used, such as carbodiimides (e.g., DCC, EDC) often in combination with additives like HOBt, or phosphonium-based reagents (e.g., BOP, PyBOP). ucl.ac.uk

Base: A non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) is typically used.

Solvent: Aprotic polar solvents like dimethylformamide (DMF) or DCM are common.

| Entry | Amine | Acid Derivative/Coupling Agent | Base | Solvent | Typical Yield (%) |

| 1 | Thiomorpholine | 3-bromo-5-nitrobenzoyl chloride | Triethylamine | DCM | >90 |

| 2 | Thiomorpholine | 3-bromo-5-nitrobenzoic acid / EDC·HCl | DIPEA | DMF | 85-95 |

| 3 | Thiomorpholine | 3-bromo-5-nitrobenzoic acid / HATU | DIPEA | DMF | >95 |

| 4 | Thiomorpholine | 3-bromo-5-nitrobenzoic acid / T3P | Pyridine | Ethyl Acetate | 90-98 |

While less direct for this specific target, transition metal-catalyzed reactions represent a powerful modern approach for forming C-C and C-N bonds. pkusz.edu.cnresearchgate.net For the synthesis of this compound, a carbonylative cross-coupling reaction could be envisioned.

One hypothetical approach is a palladium-catalyzed aminocarbonylation. This reaction would involve a three-component coupling of an aryl halide, carbon monoxide, and an amine.

Reactants: 1,3-dibromo-5-nitrobenzene (as the aryl halide precursor), thiomorpholine, and carbon monoxide (CO).

Catalyst: A palladium complex, such as Pd(PPh₃)₄ or PdCl₂(dppf).

Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the reaction steps.

Conditions: The reaction typically requires elevated pressure of CO and heating.

This method offers the advantage of building the molecule from different starting materials but faces challenges in controlling regioselectivity on the dibrominated aromatic ring and the requirement for specialized high-pressure equipment. nih.gov

| Entry | Aryl Halide | Amine | CO Source | Catalyst/Ligand | Conditions |

| 1 | 1,3-Dibromo-5-nitrobenzene | Thiomorpholine | CO gas (50 bar) | Pd(OAc)₂ / Xantphos | 120 °C, Toluene |

| 2 | 3-Bromo-5-nitroiodobenzene | Thiomorpholine | Mo(CO)₆ | PdCl₂(PPh₃)₂ | 100 °C, Dioxane |

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. nih.govorganic-chemistry.org While no specific MCR has been reported for the direct synthesis of this compound, a hypothetical sequence could be designed based on known MCR principles.

A cascade reaction, involving sequential bond formations within a single reaction flask without isolating intermediates, could also be applied. For instance, an initial reaction could form a C-C bond, followed by an intramolecular or intermolecular C-N bond formation. mdpi.com A plausible, though complex, sequence might involve an initial metal-catalyzed coupling to form a keto-ester, followed by amidation with thiomorpholine. These strategies, while synthetically elegant, are often more challenging to develop and optimize compared to the straightforward acylation methods. rug.nlresearchgate.net

Principles of Green Chemistry in the Synthesis of this compound

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.gov The synthesis of the target molecule can be made more sustainable by applying these principles. Key areas of focus include the choice of solvents, catalysts, and reagents.

The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has identified the development of catalytic methods for amide bond formation as a key priority to replace less atom-economical stoichiometric reagents. ucl.ac.uk Biocatalytic methods using enzymes like lipases are also gaining traction as a sustainable alternative for amide synthesis. rsc.org

A major goal of green chemistry is to minimize solvent use, as solvents constitute a large portion of the waste in chemical processes.

Solvent-Free Synthesis: The acylation of thiomorpholine could potentially be performed under solvent-free conditions. This often involves grinding the solid reactants together, sometimes with a catalytic amount of a substance, and heating the mixture. researchgate.net For example, 3-bromo-5-nitrobenzoic acid and thiomorpholine could be mixed with a non-volatile, reusable catalyst and heated to initiate the reaction, with water being the only byproduct. Microwave-assisted solvent-free synthesis is another technique that can dramatically reduce reaction times and energy consumption. acs.orgscience.gov

Reduced-Solvent Conditions: When a solvent is necessary, the choice of solvent is critical. Green solvents are preferred over hazardous ones. For the synthesis of this compound, traditional solvents like DCM or DMF could be replaced with greener alternatives.

| Traditional Solvent | Green Alternative(s) | Rationale for Change |

| Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Reduced toxicity, derived from renewable resources (2-MeTHF), higher boiling point, and easier recycling. |

| Dimethylformamide (DMF) | Dihydrolevoglucosenone (Cyrene), N-Formylmorpholine | Lower toxicity, biodegradable, derived from renewable feedstocks. |

| Toluene | p-Cymene, Anisole | Lower toxicity, higher boiling point, derived from natural sources. |

The development of catalytic, solvent-free, or reduced-solvent conditions for the synthesis of this compound aligns with the broader goals of sustainable chemical manufacturing, reducing environmental impact while maintaining high reaction efficiency. rsc.org

Reactivity and Mechanistic Studies of 3 Bromo 5 Nitrophenyl Thiomorpholino Methanone

Reactivity Profile of the Ketone Carbonyl Group

The carbonyl group in ketones is a site of significant chemical reactivity, primarily due to the polarization of the carbon-oxygen double bond, which renders the carbonyl carbon electrophilic. In the case of (3-Bromo-5-nitrophenyl)(thiomorpholino)methanone, this electrophilicity is modulated by the electronic effects of both the aromatic ring and the thiomorpholine (B91149) nitrogen.

The nitrogen atom of the thiomorpholine moiety is directly attached to the carbonyl carbon, forming an amide linkage. Due to resonance delocalization of the nitrogen's lone pair of electrons into the carbonyl group, the electrophilicity of the carbonyl carbon is significantly reduced compared to that in a typical diaryl or alkyl-aryl ketone. This amide resonance makes the carbonyl group less susceptible to nucleophilic attack.

Despite this reduced reactivity, the ketone carbonyl can, under appropriate conditions, undergo characteristic reactions. libretexts.orgyoutube.com These include:

Reduction: The carbonyl group can be reduced to a methylene (B1212753) group (CH₂) using strong reducing agents under harsh conditions, such as in the Clemmensen (using zinc amalgam and concentrated HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base at high temperatures) reductions. libretexts.org Milder reducing agents like sodium borohydride (B1222165) would likely be ineffective due to the decreased reactivity of the amide carbonyl.

Nucleophilic Addition: While less reactive, strong nucleophiles such as organometallic reagents (e.g., Grignard or organolithium reagents) could potentially add to the carbonyl carbon. However, such reactions would require forcing conditions and might compete with reactions at other sites on the molecule, such as the aromatic ring.

Reaction with Amines: The formation of imines or enamines, a common reaction for ketones, is generally not favored at the amide carbonyl due to its reduced electrophilicity and the stability of the amide bond. libretexts.orgyoutube.com

The reactivity is therefore a balance between the inherent electrophilicity of a ketone and the electron-donating resonance effect of the amide nitrogen.

Chemical Transformations Involving the Thiomorpholine Heterocycle

The thiomorpholine ring presents two main sites for chemical transformation: the nitrogen atom and the sulfur atom.

Nucleophilic Reactivity and Derivatization

In its parent form, thiomorpholine is a secondary amine with a nucleophilic nitrogen atom capable of participating in various reactions, such as alkylation and acylation. nih.gov However, in this compound, the nitrogen atom is part of an amide. The delocalization of its lone pair into the adjacent carbonyl group, as mentioned previously, substantially diminishes its nucleophilicity and basicity.

Consequently, further derivatization at the nitrogen center is highly unlikely under standard conditions. Reactions that typically involve the nitrogen of a secondary amine, such as further N-alkylation or N-acylation, would not be expected to occur. The nitrogen's reactivity is effectively quenched by its incorporation into the amide functionality.

Oxidation and Reduction Pathways of the Sulfur Atom

The sulfur atom in the thiomorpholine ring, being a thioether, is susceptible to oxidation. It can be oxidized to a sulfoxide (B87167) and further to a sulfone. These transformations can significantly alter the physical and chemical properties of the molecule, such as its polarity and solubility. nih.gov

Research on related thiomorpholine-containing compounds has demonstrated the feasibility of these oxidation states. For instance, mild oxidation using hydrogen peroxide (H₂O₂) has been successfully employed to convert thiomorpholine derivatives to their corresponding sulfoxides. nih.gov More aggressive oxidizing agents could achieve the oxidation to the sulfone state. Conversely, the reduction of the sulfoxide back to the thioether is also a known transformation. A system utilizing indium and an acyl chloride, for example, has been shown to effectively deoxygenate sulfoxides. organic-chemistry.org

The selective reduction of other functional groups in the presence of the sulfoxide is also possible. For example, titanium trichloride (B1173362) (TiCl₃) is known to reduce N-oxides without affecting sulfoxide groups, highlighting a potential pathway for chemoselective modifications if other reducible groups were present. nih.govresearchgate.net

| Transformation | Reagent(s) | Product | Reference Compound Type | Citation |

| S-Oxidation | H₂O₂ | Thiomorpholine S-oxide | N-Acryloylthiomorpholine | nih.gov |

| S-Oxidation | Cytochrome P450 | Thiomorpholine S-oxide | Thiomorpholine | nih.gov |

| S,S-Dioxidation | Strong Oxidizing Agents | Thiomorpholine S,S-dioxide | Thiomorpholine derivative | N/A |

| S-Deoxygenation | Indium, Pivaloyl Chloride | Thioether | General Sulfoxides | organic-chemistry.org |

Reactions at the Bromine-Substituted Aromatic Ring

The 3-bromo-5-nitrophenyl group is a versatile scaffold for a variety of synthetic modifications, primarily involving the carbon-bromine bond and the aromatic ring itself.

Cross-Coupling and Functionalization Reactions

The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The presence of the electron-withdrawing nitro and acyl groups can influence the efficiency of these transformations.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new C-C bond by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester). It is widely used and tolerant of many functional groups. nih.govrsc.org Studies on nitro-substituted bromoanilines have shown that such substrates are compatible with Suzuki-Miyaura conditions, affording the coupled products in high yields. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a C-N bond between the aryl bromide and an amine. wikipedia.orgorganic-chemistry.org It is a versatile method for synthesizing arylamines and has largely replaced harsher classical methods.

Heck Coupling: The Heck reaction couples the aryl bromide with an alkene to form a new C-C bond, providing access to substituted styrenyl derivatives. organic-chemistry.org

These reactions typically require a palladium catalyst, a suitable ligand (often a phosphine), and a base. The specific conditions can be tailored to optimize the yield for a particular substrate.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand | Citation |

| Suzuki-Miyaura | Ar'-B(OH)₂ | C-C | Pd(OAc)₂ / SPhos, XPhos | nih.govmdpi.com |

| Buchwald-Hartwig | R₂NH | C-N | Pd₂(dba)₃ / BINAP, XPhos | wikipedia.orgnih.gov |

| Heck Coupling | Alkene | C-C | Pd(OAc)₂ / PPh₃ | organic-chemistry.org |

| Sonogashira | Terminal Alkyne | C-C | PdCl₂(PPh₃)₂ / CuI | N/A |

Nucleophilic Aromatic Substitution (SNAr) Driven by the Nitro Group

Nucleophilic aromatic substitution (SNAr) is a process where a nucleophile displaces a leaving group on an aromatic ring. The reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. libretexts.orgyoutube.com These groups stabilize the negatively charged intermediate (a Meisenheimer complex) through resonance.

In this compound, both the nitro group and the bromine atom are meta to each other. When a nucleophile attacks the carbon bearing the bromine, the resulting negative charge in the Meisenheimer intermediate cannot be delocalized onto the nitro group via resonance. This lack of resonance stabilization makes the intermediate significantly higher in energy compared to its ortho or para counterparts. stackexchange.com

As a result, SNAr reactions at the C-Br bond are expected to be significantly slower and require much harsher conditions (e.g., very strong nucleophiles, high temperatures) than for a corresponding ortho- or para-nitro-substituted aryl bromide. libretexts.orgstackexchange.com While not impossible, displacement of the bromide via an SNAr mechanism is kinetically disfavored for this substitution pattern.

Impact of the Nitro Substituent on Molecular Reactivity

The nitro group (NO₂) is a potent electron-withdrawing group, which profoundly influences the reactivity of the aromatic ring in this compound. Its effect is exerted through both inductive and resonance mechanisms. Inductively, the high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the phenyl ring through the sigma bond framework. By resonance, the nitro group can delocalize the pi-electrons of the ring, creating regions of significant positive charge.

Conversely, the nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. SNAr reactions involve the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. The nitro group, by withdrawing electron density, stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. This stabilization is most effective when the nitro group is positioned ortho or para to the leaving group, as the negative charge can be delocalized onto the oxygen atoms of the nitro group through resonance. In this compound, the bromo group can act as a leaving group in SNAr reactions.

The table below summarizes the expected impact of the nitro substituent on the reactivity of the different positions of the phenyl ring towards nucleophilic attack.

| Position on Phenyl Ring | Relationship to Nitro Group | Relationship to Bromo Group | Expected Reactivity towards Nucleophiles |

| C1 (carbonyl) | meta | meta | Activated for nucleophilic acyl substitution |

| C2 | ortho | --- | Deactivated (steric hindrance from carbonyl) |

| C3 (bromo) | meta | --- | Activated for SNAr |

| C4 | para | ortho | Activated by nitro, deactivated by bromo |

| C5 (nitro) | --- | meta | Site of electron withdrawal |

| C6 | ortho | para | Highly activated by nitro and bromo |

Investigation of Chemo-, Regio-, and Stereoselectivity in Reactions

The presence of multiple reactive sites in this compound—the carbonyl group, the aromatic ring with a bromo leaving group, and the thiomorpholine ring—leads to considerations of chemo-, regio-, and stereoselectivity in its reactions.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In the case of this molecule, a strong nucleophile could potentially attack either the carbonyl carbon or the aromatic ring at the position of the bromine atom. The outcome would depend on the nature of the nucleophile and the reaction conditions. Hard nucleophiles, such as organolithium reagents, are more likely to attack the hard electrophilic center of the carbonyl group. Softer nucleophiles, like thiols or amines, under conditions that favor SNAr, would preferentially attack the aromatic ring.

Regioselectivity is the preference for reaction at one position over another. In SNAr reactions on the aromatic ring, the incoming nucleophile will preferentially attack the carbon atom bearing the bromine atom. This is because bromine is a good leaving group and the positions ortho and para to the strongly activating nitro group are highly electron-deficient. The C-Br bond is the most likely site for nucleophilic attack on the ring.

Stereoselectivity , the preferential formation of one stereoisomer over another, would be a factor in reactions involving the thiomorpholine ring or if a chiral center is introduced. The thiomorpholine ring exists in a chair conformation. Reactions that involve the nitrogen or sulfur atoms, or the adjacent methylene groups, could potentially exhibit diastereoselectivity depending on the steric hindrance and electronic effects of the substituted benzoyl group. For instance, if the carbonyl group were to be reduced to a chiral alcohol, the approach of the reducing agent could be influenced by the bulky thiomorpholine ring, leading to the preferential formation of one enantiomer or diastereomer.

The following table outlines potential selective reactions for this compound.

| Reaction Type | Reagent | Expected Selectivity | Product Type |

| Nucleophilic Acyl Substitution | Grignard Reagent (e.g., CH₃MgBr) | Chemoselective for carbonyl | Tertiary alcohol |

| Nucleophilic Aromatic Substitution | Sodium methoxide (B1231860) (NaOMe) | Regioselective for C-Br position | Methoxy-substituted derivative |

| Reduction | Sodium borohydride (NaBH₄) | Chemoselective for carbonyl | Secondary alcohol |

Elucidation of Reaction Mechanisms and Identification of Key Intermediates

The reaction mechanisms involving this compound are dictated by its structure. For SNAr reactions, the mechanism is typically a two-step addition-elimination process.

Nucleophilic Addition: A nucleophile attacks the electron-deficient carbon atom bonded to the bromine. This is generally the rate-determining step. The attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the bromide ion, leading to the final substituted product.

A key intermediate in this process is the Meisenheimer complex. Its stability is a critical factor in the feasibility of the SNAr reaction. The strong electron-withdrawing capacity of the nitro group is paramount in stabilizing this intermediate.

For reactions at the carbonyl group, such as nucleophilic acyl addition or substitution, the mechanism involves the initial attack of the nucleophile on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate. The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions. If the attacking species is a good leaving group, the carbonyl group can be reformed. If not, and the reaction is worked up under protic conditions, an alcohol will be formed.

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 5 Nitrophenyl Thiomorpholino Methanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise structure of (3-Bromo-5-nitrophenyl)(thiomorpholino)methanone in solution. A combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of the atomic connectivity and spatial arrangement of the molecule.

¹H NMR: The proton NMR spectrum is expected to reveal distinct signals for the aromatic protons of the 3-bromo-5-nitrophenyl ring and the aliphatic protons of the thiomorpholine (B91149) moiety. The aromatic region would likely display three signals corresponding to the protons at positions 2, 4, and 6 of the phenyl ring, with their chemical shifts and coupling patterns dictated by the electron-withdrawing effects of the nitro and bromo groups. The thiomorpholine ring protons would appear as multiplets in the upfield region, representing the two sets of methylene (B1212753) groups adjacent to the nitrogen and sulfur atoms.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data by showing signals for each unique carbon atom in the molecule. This includes the carbonyl carbon of the methanone (B1245722) group, the six carbons of the aromatic ring (with chemical shifts influenced by the substituents), and the four carbons of the thiomorpholine ring.

¹⁵N NMR: Nitrogen-15 NMR, although less common, could provide valuable information about the electronic environment of the nitro group and the amide nitrogen of the thiomorpholine ring.

Anticipated ¹H and ¹³C NMR Data

Interactive Table: Hover over rows for more details.

| Assignment | Anticipated ¹H Chemical Shift (ppm) | Anticipated ¹³C Chemical Shift (ppm) |

| C=O | - | ~168-172 |

| Aromatic CH | ~7.8-8.5 | ~120-150 |

| Thiomorpholine CH₂-N | ~3.5-4.0 | ~45-55 |

| Thiomorpholine CH₂-S | ~2.5-3.0 | ~25-35 |

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, confirming the spin systems within the aromatic ring and the thiomorpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC would correlate the signals of protons with their directly attached carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons (typically over two to three bonds). It would be crucial for connecting the 3-bromo-5-nitrophenyl moiety to the methanone group and the methanone group to the thiomorpholine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be useful in determining the preferred conformation of the thiomorpholine ring and its orientation relative to the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination and Fragmentation Analysis

HRMS is essential for confirming the molecular formula of this compound by providing a highly accurate mass measurement. The expected monoisotopic mass would be calculated based on the elemental composition C₁₁H₁₁BrN₂O₃S. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key feature in the mass spectrum. Fragmentation analysis would reveal the characteristic breakdown pathways of the molecule under ionization, providing further structural confirmation.

Expected HRMS Data

| Parameter | Value |

| Molecular Formula | C₁₁H₁₁BrN₂O₃S |

| Monoisotopic Mass | [Calculated Value] Da |

| Key Fragments | [Expected Fragment m/z] |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR and Raman spectroscopy probe the vibrational modes of the molecule, offering a fingerprint of the functional groups present.

Key Expected Vibrational Frequencies

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| C=O (Amide) | ~1630-1680 | Strong |

| N-O (Nitro Stretch) | ~1500-1550 (asymmetric), ~1330-1370 (symmetric) | Moderate |

| C-N (Aromatic) | ~1300-1350 | Moderate |

| C-Br | ~500-650 | Strong |

| C-S | ~600-800 | Moderate |

| Aromatic C-H | ~3000-3100 | Strong |

| Aliphatic C-H | ~2850-2960 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy measures the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by the chromophore of the 3-bromo-5-nitrophenyl group. The presence of the nitro group and the carbonyl group, both conjugated with the aromatic ring, would likely result in characteristic absorption bands in the UV region, corresponding to π → π* and n → π* transitions.

Computational and Theoretical Chemistry of 3 Bromo 5 Nitrophenyl Thiomorpholino Methanone

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational in the computational study of (3-Bromo-5-nitrophenyl)(thiomorpholino)methanone. These methods allow for a detailed examination of the molecule's electronic structure and the prediction of various chemical properties.

Electronic Structure, Molecular Orbitals, and Charge Distribution Analysis

DFT calculations are instrumental in understanding the electronic landscape of this compound. By solving approximations of the Schrödinger equation, DFT provides insights into the distribution of electrons within the molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly crucial. The energy and spatial distribution of these frontier orbitals are key indicators of the molecule's reactivity, with the HOMO indicating the propensity to donate electrons and the LUMO signifying the ability to accept electrons. For instance, in related nitroaromatic compounds, the nitro group typically exerts a strong electron-withdrawing effect, which would be expected to lower the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. This information is critical for understanding intermolecular interactions and predicting sites of electrophilic or nucleophilic attack. In this compound, the electronegative oxygen and nitrogen atoms of the nitro group, the bromine atom, and the sulfur and nitrogen atoms of the thiomorpholine (B91149) ring are expected to carry partial negative charges, while the adjacent carbon atoms would exhibit partial positive charges.

Conformational Analysis and Energy Minima Determination

The three-dimensional structure of this compound is not static. Rotation around single bonds, particularly the bond connecting the carbonyl group to the phenyl ring and the bond between the carbonyl carbon and the thiomorpholine nitrogen, gives rise to various conformers. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule, known as energy minima.

By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface can be generated. The points on this surface with the lowest energy correspond to the most stable conformations. These studies can reveal, for example, the preferred orientation of the thiomorpholine ring relative to the substituted phenyl ring. Such analyses have been successfully applied to complex molecules to determine their ground-state geometries. researchgate.net

Prediction of Spectroscopic Parameters

Quantum chemical calculations are a powerful tool for predicting spectroscopic data, which can aid in the experimental characterization of this compound.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. sourceforge.io By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, the chemical shifts can be estimated. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. DFT methods, such as B3LYP, have shown good accuracy in predicting chemical shifts for organic molecules. nih.gov

Vibrational Frequencies: The vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated. These calculations predict the frequencies of different vibrational modes, such as the C=O stretching of the methanone (B1245722) group, the N-O stretching of the nitro group, and the C-Br stretching. Comparing the calculated vibrational spectrum with the experimental one can provide detailed information about the molecule's structure and bonding. Theoretical calculations have been shown to reproduce experimental IR spectra with high accuracy. uni-bonn.de

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a view of the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, molecular flexibility, and intermolecular interactions in a simulated environment, such as in a solvent or interacting with a biological macromolecule.

These simulations can reveal how the molecule behaves in solution, how it interacts with solvent molecules, and its conformational flexibility. This information is crucial for understanding its solubility, stability, and potential interactions with biological targets.

Computational Prediction of Reactivity, Selectivity, and Reaction Pathways

Computational methods can be employed to predict the reactivity and selectivity of this compound. Reactivity indices derived from DFT calculations, such as electrophilicity and nucleophilicity indices, can identify the most reactive sites in the molecule.

Furthermore, computational chemistry can be used to model potential reaction pathways. By calculating the energies of reactants, transition states, and products, the activation energies for different reactions can be determined. This allows for the prediction of the most likely reaction products and the elucidation of reaction mechanisms. For example, the susceptibility of the aromatic ring to nucleophilic aromatic substitution, a common reaction for nitro-substituted aryl halides, could be investigated computationally.

Machine Learning and Artificial Intelligence Applications in the Chemistry of this compound

The application of machine learning (ML) and artificial intelligence (AI) in chemistry is a rapidly growing field. While specific applications to this compound are not yet documented, the potential is significant. ML models can be trained on large datasets of chemical information to predict a wide range of properties, including solubility, toxicity, and reactivity, with much greater speed than traditional quantum chemical calculations.

For this compound, ML models could be used to predict its biological activity by comparing its structural features to those of known active compounds. AI could also be employed to design novel derivatives with improved properties by suggesting modifications to the molecular structure. As more data becomes available, the role of ML and AI in studying and developing compounds like this compound is expected to expand significantly.

AI-Driven Prediction of Reaction Outcomes and Conditions

The initial step in synthesizing or modifying a compound like this compound involves understanding its potential reactions and the optimal conditions required. AI and machine learning (ML) have emerged as powerful tools for this purpose, shifting the paradigm from heuristic, experience-based approaches to data-driven prediction. acs.orgnih.gov

Modern AI models are trained on vast chemical reaction databases, such as Reaxys, which contain millions of documented transformations. nih.govacs.org By processing this data, neural network models can learn intricate relationships between reactants, products, and reaction conditions. acs.orgnih.gov These models can predict a range of parameters for a given transformation, including the most suitable catalysts, solvents, reagents, and even the reaction temperature. nih.gov This capability is not limited to reproducing known reactions but extends to suggesting conditions for novel transformations, providing chemists with valuable starting points for laboratory experiments. beilstein-journals.org

For a hypothetical reaction involving this compound, such as a Suzuki coupling at the bromine position, an AI model would analyze the substrates and predict a set of conditions with the highest probability of success. The model's output is based on patterns learned from thousands of similar cross-coupling reactions in its training data. rjptonline.org The prediction process can be viewed as a multi-objective optimization, where the algorithm seeks to minimize the loss function across several variables (catalyst, solvent, reagent, temperature). nih.gov

The development of active machine learning tools further enhances this process. Software like LabMate.ML can take a small initial dataset of 5-10 experiments and suggest subsequent experimental protocols to rapidly optimize conditions, thereby accelerating research and reducing resource expenditure. duke.edu Such an approach could efficiently fine-tune the conditions for reactions involving this compound, learning from each experimental result to guide the next step. duke.edu

Table 1: Illustrative AI-Predicted Conditions for a Hypothetical Suzuki Coupling Reaction This table is a hypothetical example demonstrating the potential output of an AI prediction tool for a reaction involving the target compound. The listed conditions are not based on experimental results but are representative of the type of data generated by such models.

| Parameter | Predicted Value | Confidence Score | Rationale based on AI Model |

| Reactant 2 | (4-methoxyphenyl)boronic acid | - | User-defined |

| Catalyst | Pd(PPh₃)₄ (Tetrakis) | 0.85 | High prevalence in similar aryl bromide couplings. |

| Base | K₂CO₃ (Potassium Carbonate) | 0.92 | Frequently used, effective base for Suzuki reactions. |

| Solvent 1 | Toluene | 0.78 | Common solvent providing necessary temperature range. |

| Solvent 2 | H₂O (Water) | 0.75 | Often used as a co-solvent to dissolve the inorganic base. |

| Temperature | 100 °C | 0.88 | Optimal temperature for reaction kinetics without degradation. |

Automated Retrosynthetic Planning and Route Optimization

The core of these systems is a single-step retrosynthesis model, which suggests possible precursor molecules for a given product. arxiv.org By applying this process recursively, the software builds a "retrosynthetic tree," with the target molecule as the root and purchasable starting materials as the leaves. arxiv.org Advanced search algorithms, such as Monte Carlo Tree Search, explore this tree to identify the most promising routes based on criteria like step count, cost of starting materials, or predicted reaction yield. acs.org

For this compound, an automated retrosynthesis tool would likely propose a primary disconnection at the amide bond, a common and reliable transformation. This would yield two key precursors: 3-bromo-5-nitrobenzoyl chloride (or the corresponding carboxylic acid) and thiomorpholine. The software would recognize these as either commercially available or readily synthesizable from simpler materials.

Table 2: Simplified, Hypothetical Retrosynthetic Pathway for this compound This table illustrates a potential retrosynthetic route that could be generated by an automated planning tool. The suggested precursors are based on standard chemical transformations.

| Retrosynthesis Step | Target/Intermediate Molecule | Precursor Molecules | Reaction Type |

| Step 1 | This compound | 3-Bromo-5-nitrobenzoic acid and Thiomorpholine | Amide Coupling |

| Step 2 (A) | 3-Bromo-5-nitrobenzoic acid | 3-Bromo-5-nitrotoluene | Oxidation |

| Step 2 (B) | Thiomorpholine | Bis(2-chloroethyl)amine | Cyclization |

Applications and Synthetic Utility of 3 Bromo 5 Nitrophenyl Thiomorpholino Methanone As a Chemical Building Block

Precursor in the Synthesis of Advanced Organic Architectures

No specific research has been found detailing the use of (3-bromo-5-nitrophenyl)(thiomorpholino)methanone as a precursor in the synthesis of advanced organic architectures.

Role in Heterocyclic Chemistry and Derivatization

There is no available literature on the specific role of this compound in heterocyclic chemistry or its derivatization.

Potential in Material Science and Supramolecular Chemistry

No studies have been identified that explore the use of this compound in the design of self-assembled organic materials.

There is no published data on the optical and electronic properties of this compound or its application in research materials.

Ligand Design in Organometallic Chemistry Studies

No research has been found on the application of this compound in ligand design for organometallic chemistry studies.

Future Research Directions and Challenges in the Chemistry of 3 Bromo 5 Nitrophenyl Thiomorpholino Methanone

Exploration of Novel and Highly Efficient Synthetic Pathways

The current synthesis of (3-Bromo-5-nitrophenyl)(thiomorpholino)methanone likely relies on conventional amidation reactions between a derivative of 3-bromo-5-nitrobenzoic acid and thiomorpholine (B91149). While effective, these methods may present challenges in terms of yield, purity, and sustainability. Future research should focus on developing more efficient and innovative synthetic routes.

One promising avenue is the exploration of continuous flow chemistry. acs.orgchemrxiv.orgacs.org This approach offers precise control over reaction parameters, leading to improved yields and purity, and is inherently safer and more scalable than traditional batch processes. nih.gov For instance, a telescoped continuous flow system could be developed, starting from readily available precursors to generate thiomorpholine in situ, which then reacts with an activated form of 3-bromo-5-nitrobenzoic acid. acs.orgchemrxiv.orgacs.orgnih.gov

Another area of investigation is the use of novel coupling agents for the amide bond formation, which could offer higher efficiency and milder reaction conditions. rsc.org High-throughput screening of various coupling agents and reaction conditions could rapidly identify the optimal parameters for the synthesis of this compound. rsc.org

Furthermore, diversity-oriented synthesis could be employed to create a library of analogues by varying the aromatic core and the heterocyclic amine. This would not only provide more efficient access to the target compound but also generate a range of related molecules for further study.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Continuous Flow Synthesis | Improved yield and purity, enhanced safety, scalability. acs.orgchemrxiv.orgacs.orgnih.gov | Initial setup cost, requirement for specialized equipment. |

| Novel Coupling Agents | Higher efficiency, milder reaction conditions, broader substrate scope. rsc.org | Cost and availability of new reagents, optimization of reaction conditions. |

| Diversity-Oriented Synthesis | Rapid generation of a library of analogues, exploration of chemical space. | Development of versatile synthetic routes, purification of compound libraries. |

Investigation of Undiscovered Reactivity and Functionalization Opportunities

The trifunctional nature of this compound—possessing a nitro group, a bromine atom, and a thiomorpholine ring—opens up a vast and largely unexplored realm of chemical reactivity.

The nitro group is a versatile functional group that can undergo a range of transformations. nih.govrsc.orgscielo.br Future research could explore the selective reduction of the nitro group to an amine, which would provide a handle for further functionalization, such as the introduction of new pharmacophores. acs.org The photochemical properties of nitroarenes could also be exploited for novel light-mediated transformations. rsc.org

The bromine atom on the aromatic ring is a prime site for transition-metal-catalyzed cross-coupling reactions. acs.org This could be utilized to introduce a wide variety of substituents, including aryl, alkyl, and alkyne groups, thereby creating a diverse library of derivatives. acs.org Furthermore, late-stage C-H functionalization of the aromatic ring could provide access to even more complex structures. nih.govresearchgate.net

The thiomorpholine moiety also offers opportunities for further chemical modification. The sulfur atom could be oxidized to a sulfoxide (B87167) or sulfone, which could modulate the electronic and steric properties of the molecule. The nitrogen atom could potentially be quaternized or participate in further reactions.

| Functional Group | Potential Transformation | Significance |

| Nitro Group | Selective reduction to an amine. acs.org | Introduction of new functional groups and pharmacophores. |

| Photochemical reactions. rsc.org | Novel light-mediated synthetic methodologies. | |

| Bromo Group | Transition-metal-catalyzed cross-coupling. acs.org | Synthesis of a diverse library of derivatives. |

| C-H functionalization. nih.govresearchgate.net | Access to complex molecular architectures. | |

| Thiomorpholine Moiety | Oxidation of the sulfur atom. | Modulation of electronic and steric properties. |

| Reactions at the nitrogen atom. | Further diversification of the molecular scaffold. |

Further Development and Application of Advanced Computational and AI Tools

Density Functional Theory (DFT) calculations can be employed to predict reaction pathways and transition states for the synthesis and functionalization of the molecule. researchgate.netnih.gov This can help in the rational design of more efficient synthetic routes and in understanding the mechanisms of observed reactivity. researchgate.netnih.gov Computational tools can also be used to predict the physicochemical properties of the compound and its derivatives, aiding in the design of molecules with desired characteristics.

| Computational/AI Tool | Application | Expected Outcome |

| Density Functional Theory (DFT) | Prediction of reaction pathways and transition states. researchgate.netnih.gov | Rational design of efficient synthetic routes and understanding of reaction mechanisms. |

| Prediction of physicochemical properties. | Design of molecules with desired characteristics. | |

| AI-Driven Retrosynthesis | Proposal of novel synthetic pathways. jelsciences.comarxiv.orgchemcopilot.comnih.gov | Identification of unconventional and more efficient synthetic routes. |

| Machine Learning Models | Prediction of biological activity. researchgate.net | Virtual screening of compound libraries to identify potential drug candidates. |

Integration of Automation and Robotics in Synthetic Discovery and Optimization

The integration of automation and robotics into chemical synthesis is transforming the process of discovery and optimization. acs.orgnih.govnih.govresearchgate.net For this compound, automated platforms can be utilized to accelerate research and uncover new chemistry.

High-throughput experimentation (HTE) platforms can be used to rapidly screen a wide range of reaction conditions for the synthesis and functionalization of the compound. nih.govdrugtargetreview.compurdue.edu This can significantly reduce the time and resources required for optimization. drugtargetreview.com Robotic systems can perform repetitive tasks such as liquid handling and sample preparation with high precision and reproducibility, freeing up researchers to focus on more complex aspects of the research. researchgate.netoxfordglobal.com

Closed-loop, self-optimizing systems, where a robotic platform is coupled with an analytical instrument and a machine learning algorithm, can be employed to autonomously explore the reaction space and identify optimal conditions. acs.orgnih.govnih.gov Such systems can also be used to discover entirely new reactions and reactivity patterns for this compound. acs.orgnih.gov

| Automation/Robotics Technology | Application | Benefit |

| High-Throughput Experimentation (HTE) | Rapid screening of reaction conditions. nih.govdrugtargetreview.compurdue.edu | Accelerated optimization of synthetic and functionalization reactions. |

| Robotic Systems | Automated liquid handling and sample preparation. researchgate.netoxfordglobal.com | Increased precision, reproducibility, and efficiency. |

| Closed-Loop, Self-Optimizing Systems | Autonomous exploration of reaction space. acs.orgnih.govnih.gov | Discovery of optimal reaction conditions and novel reactivity. |

Q & A

Q. Key considerations :

- Solvent optimization : Use polar aprotic solvents (e.g., DMF, dichloromethane) to enhance reaction efficiency .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol (1–2%) yields >80% purity .

Basic: Which spectroscopic techniques are most effective for structural characterization?

Answer:

A combination of techniques is critical:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for nitro-substituted phenyl) and thiomorpholine protons (δ 2.6–3.7 ppm). Carbonyl signals appear at ~168 ppm .

- IR spectroscopy : Confirm the carbonyl stretch (C=O at ~1650–1700 cm⁻¹) and nitro group (asymmetric stretch at ~1520 cm⁻¹) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₀BrN₂O₃S) with <2 ppm error .

Advanced tip : X-ray crystallography (using SHELX ) resolves bond angles and torsional strain in the thiomorpholine ring, aiding in conformational analysis.

Advanced: How do electron-withdrawing groups (Br, NO₂) influence reactivity in nucleophilic substitution reactions?

Answer:

The meta -nitro and para -bromo substituents create a strongly electron-deficient aromatic ring, directing reactivity:

- Nucleophilic aromatic substitution (SNAr) : The nitro group activates the ring for attack at the ortho position to Br (due to resonance and inductive effects) .

- Competing pathways : Nitro groups may hinder reactivity in polar solvents due to steric hindrance; kinetic studies using DFT calculations can predict regioselectivity .

Example : In Suzuki couplings, the bromine site reacts preferentially with boronic acids, while the nitro group remains inert under mild conditions .

Advanced: What computational strategies predict the bioactivity of this compound against kinase targets?

Answer:

- Molecular docking (AutoDock/Vina) : Model interactions between the thiomorpholine moiety and ATP-binding pockets (e.g., EGFR kinase). The sulfur atom in thiomorpholine may form hydrogen bonds with hinge-region residues .

- QSAR modeling : Correlate substituent effects (e.g., nitro vs. fluoro ) with inhibitory activity. Use descriptors like LogP (lipophilicity) and polar surface area .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify key binding motifs .

Validation : Compare computational predictions with in vitro kinase assays (IC₅₀ values) to resolve discrepancies .

Advanced: How can crystallographic data resolve contradictions in proposed reaction mechanisms?

Answer:

- Case study : Conflicting proposals for nitro-group participation in ring activation. X-ray structures (SHELXL-refined ) reveal bond-length alterations (C-NO₂: ~1.47 Å), confirming resonance stabilization without direct conjugation to the reaction center .

- Electron density maps : Identify charge distribution around the thiomorpholine sulfur, clarifying its nucleophilic role in SNAr reactions .

Methodological note : Pair crystallography with 2D NMR (NOESY) to validate dynamic conformations in solution .

Advanced: What in vitro assays are suitable for evaluating anticancer potential?

Answer:

- Cell viability assays (MTT/XTT) : Test against cancer cell lines (e.g., BT-549, MCF-7) with IC₅₀ calculations. Use DMSO as a vehicle control (<0.1% v/v) .

- Apoptosis assays : Flow cytometry (Annexin V/PI staining) to quantify early/late apoptotic cells post-treatment (24–48 hr) .

- Kinase inhibition profiling : Screen against a panel of 50+ kinases (e.g., CDK2, Aurora A) at 10 µM to identify targets .

Data interpretation : Correlate bioactivity with substituent electronic effects (Hammett σ values for Br/NO₂) .

Methodological: How to optimize reaction yields despite the deactivating nitro group?

Answer:

- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling reactions by stabilizing transition states .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C) to minimize side reactions .

- Additive effects : Use phase-transfer catalysts (e.g., TBAB) to improve solubility of aromatic intermediates in polar solvents .

Table 1 : Yield comparison under varying conditions

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Conventional (24 hr) | 65 | 85 |

| Microwave (30 min) | 82 | 92 |

| TBAB additive | 78 | 88 |

Advanced: What role does the thiomorpholine moiety play in target binding?

Answer:

- Hydrogen bonding : The sulfur atom acts as a weak H-bond acceptor (e.g., with backbone NH of kinase hinge regions) .

- Conformational flexibility : The six-membered ring adopts chair or boat conformations, optimizing hydrophobic interactions in binding pockets .

- Comparative analysis : Thiomorpholine derivatives show 3–5× higher potency than morpholine analogs due to enhanced lipophilicity (LogP +0.5) .

Structural insight : Co-crystallization with Hsp90 reveals thiomorpholine’s role in displacing conserved water molecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.